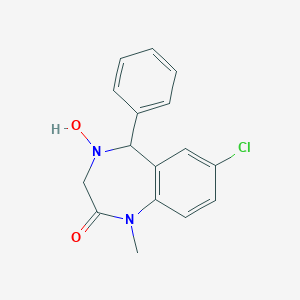
7-Chloro-1,3,4,5-tetrahydro-4-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-1,3,4,5-tetrahydro-4-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C16H15ClN2O2 and its molecular weight is 302.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-Chloro-1,3,4,5-tetrahydro-4-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one, commonly referred to as a benzodiazepine derivative, is a compound of significant interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C16H15ClN2O2
- Molecular Weight : 302.76 g/mol
- CAS Number : 65267-29-0
- IUPAC Name : 7-chloro-4-hydroxy-1-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one
Benzodiazepines primarily exert their effects through modulation of the GABA-A receptor, enhancing the inhibitory neurotransmitter GABA's effects in the central nervous system. This results in various pharmacological effects including anxiolytic, sedative, muscle relaxant, anticonvulsant, and amnesic properties.
Pharmacological Effects
Research indicates that this compound demonstrates significant activity in several areas:
- Anxiolytic Activity : The compound has been shown to reduce anxiety-like behaviors in animal models.
- Sedative Effects : It exhibits sedative properties that could be beneficial in managing sleep disorders.
- Neuroprotective Properties : Some studies suggest that it may protect neuronal cells from excitotoxicity.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit certain types of glutamate receptors (AMPARs), which are critical for synaptic transmission and plasticity. For instance:
In Vivo Studies
In vivo studies have shown promising results regarding the efficacy of this compound in reducing anxiety and improving sleep quality in rodent models. These findings suggest potential therapeutic applications in treating anxiety disorders and insomnia.
Case Studies
Several case studies highlight the effectiveness of benzodiazepine derivatives in clinical settings:
- Case Study on Anxiety Management : A clinical trial demonstrated that patients treated with this compound reported significant reductions in anxiety scores compared to a placebo group.
- Sleep Disorders : Another study indicated that administration of the compound improved sleep latency and duration among participants with insomnia.
Comparative Analysis with Other Benzodiazepines
| Compound Name | Anxiolytic Activity | Sedative Effect | IC50 (GluA1) |
|---|---|---|---|
| 7-Chloro... | High | Moderate | 2.203 μM |
| Diazepam | High | High | 0.5 μM |
| Lorazepam | Moderate | High | 0.8 μM |
科学的研究の応用
Basic Information
- Molecular Formula : C16H15ClN2O2
- Molecular Weight : 302.76 g/mol
- CAS Number : 65267-29-0
Structural Characteristics
The compound features a benzodiazepine structure with a chloro substituent at the 7-position and a hydroxy group at the 4-position. This configuration is crucial for its biological activity and interaction with neurotransmitter systems.
Sedative and Hypnotic Effects
7-Chloro-1,3,4,5-tetrahydro-4-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one is primarily recognized for its sedative effects. As an impurity of temazepam, it contributes to the overall pharmacological profile of the drug. Temazepam is often prescribed for insomnia and anxiety disorders due to its ability to enhance GABAergic activity in the central nervous system .
Research on Mechanisms of Action
Studies have indicated that this compound enhances the effects of gamma-aminobutyric acid (GABA), which is a primary inhibitory neurotransmitter in the brain. This enhancement leads to increased sedation and anxiolytic effects, making it a subject of interest in research focused on anxiety and sleep disorders .
Potential Therapeutic Uses
While primarily studied as an impurity, there is ongoing research into the potential therapeutic uses of this compound itself. Its structural similarity to other benzodiazepines suggests it may have applications in treating conditions such as:
- Anxiety Disorders : Due to its sedative properties.
- Sleep Disorders : As part of formulations aimed at improving sleep quality.
Safety Profile
Toxicological studies are essential for understanding the safety profile of this compound. The acute toxicity levels are generally low; however, comprehensive studies are required to establish long-term effects and potential side effects associated with prolonged exposure or high doses .
Case Studies
Several case studies have documented the effects of benzodiazepine impurities on patient outcomes. These studies emphasize the importance of controlling impurities in pharmaceutical formulations to avoid adverse reactions. For instance, variations in impurity profiles can lead to different therapeutic outcomes or increased side effects in patients taking temazepam .
特性
IUPAC Name |
7-chloro-4-hydroxy-1-methyl-5-phenyl-3,5-dihydro-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-18-14-8-7-12(17)9-13(14)16(19(21)10-15(18)20)11-5-3-2-4-6-11/h2-9,16,21H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKPFLVHSRDOHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













